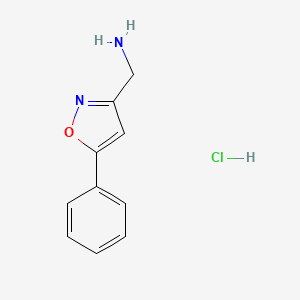

(5-Phenylisoxazol-3-yl)methanamine hydrochloride

CAS No.: 1187928-65-9

Cat. No.: VC2834153

Molecular Formula: C10H11ClN2O

Molecular Weight: 210.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1187928-65-9 |

|---|---|

| Molecular Formula | C10H11ClN2O |

| Molecular Weight | 210.66 g/mol |

| IUPAC Name | (5-phenyl-1,2-oxazol-3-yl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C10H10N2O.ClH/c11-7-9-6-10(13-12-9)8-4-2-1-3-5-8;/h1-6H,7,11H2;1H |

| Standard InChI Key | VJLKNKOIMSXJMF-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=CC(=NO2)CN.Cl |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=NO2)CN.Cl |

Introduction

Chemical Identity and Basic Properties

(5-Phenylisoxazol-3-yl)methanamine hydrochloride (CAS: 1187928-65-9) is a crystalline solid derived from the parent compound (5-Phenylisoxazol-3-yl)methanamine (CAS: 154016-47-4). The compound belongs to the isoxazole class of heterocycles, characterized by a five-membered ring containing adjacent oxygen and nitrogen atoms with a phenyl group at the 5-position and a methanamine group at the 3-position .

Structural Characteristics

The compound features several key structural elements:

-

A 1,2-oxazole (isoxazole) ring system

-

A phenyl substituent at the 5-position

-

A methanamine (methylamine) group at the 3-position

-

A hydrochloride salt formation

Physicochemical Properties

The physicochemical properties of (5-Phenylisoxazol-3-yl)methanamine hydrochloride are summarized in Table 1.

Table 1: Physicochemical Properties of (5-Phenylisoxazol-3-yl)methanamine hydrochloride

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁ClN₂O |

| Molecular Weight | 210.66 g/mol |

| CAS Number | 1187928-65-9 |

| Parent Compound CAS | 154016-47-4 |

| European Community (EC) Number | 821-437-0 |

| Physical Appearance | Crystalline solid |

| Topological Polar Surface Area (TPSA) | 52.05 |

| LogP | 2.2221 |

| H-Bond Acceptors | 3 |

| H-Bond Donors | 1 |

| Rotatable Bonds | 2 |

The parent compound (free base) exhibits the following additional properties :

-

Density: 1.2±0.1 g/cm³

-

Boiling Point: 342.0±27.0 °C at 760 mmHg

-

Flash Point: 160.7±23.7 °C

Synthesis and Preparation Methods

While the specific synthesis of (5-Phenylisoxazol-3-yl)methanamine hydrochloride isn't explicitly detailed in the available literature, several synthetic routes can be inferred from related isoxazole derivatives.

General Synthetic Approaches

The synthesis typically involves the following key steps:

-

Formation of the isoxazole core structure through 1,3-dipolar cycloaddition

-

Functionalization to introduce the methanamine group

-

Conversion to the hydrochloride salt

Cycloaddition Reaction

A common approach for synthesizing the isoxazole core involves the reaction between nitrile oxides and alkynes or alkenes . For phenylisoxazole derivatives, this typically includes:

-

Preparation of an oxime from the corresponding benzaldehyde

-

Conversion to a nitrile oxide intermediate

-

Cycloaddition with an appropriate alkyne to form the isoxazole ring

Functionalization and Salt Formation

The methanamine functionality at the 3-position can be introduced through various routes:

-

Direct incorporation during cycloaddition using appropriately functionalized precursors

-

Post-cycloaddition modification of a functional handle (e.g., reduction of a nitrile or carboxylic acid derivative)

-

Final conversion to the hydrochloride salt using hydrogen chloride in an appropriate solvent

Biological Activities and Pharmacological Properties

Receptor Interactions

(5-Phenylisoxazol-3-yl)methanamine hydrochloride has been reported to function as a selective agonist for glutamate receptors. Its mechanism involves binding to these receptors and inducing conformational changes that lead to the opening of ion channels, resulting in cation (sodium and potassium) influx .

Neurophysiological Effects

The compound's primary physiological effects include:

-

Modulation of synaptic plasticity

-

Enhancement of excitatory synaptic transmission

-

Potential involvement in mechanisms underlying learning and memory processes

These properties make it a valuable tool in neuropharmacological research, particularly in studies investigating cognitive function and neuroplasticity.

Research Applications

Neuroscience Research

The compound's interaction with glutamate receptors positions it as a valuable tool in various neuroscience applications:

-

Investigation of excitatory neurotransmission mechanisms

-

Studies on synaptic plasticity in learning and memory

-

Research on neurological disorders associated with glutamatergic dysfunction

| GHS Hazard Statement | Classification | Description |

|---|---|---|

| H302 | Acute Toxicity, Category 4 | Harmful if swallowed |

| H315 | Skin Irritation, Category 2 | Causes skin irritation |

| H319 | Eye Irritation, Category 2A | Causes serious eye irritation |

| H335 | Specific Target Organ Toxicity, Single Exposure, Category 3 | May cause respiratory irritation |

Precautionary Measures

The compound requires standard precautionary measures for handling chemicals with moderate toxicity and irritant properties. These include:

-

Use of appropriate personal protective equipment (gloves, eye protection, lab coat)

-

Working in well-ventilated areas or fume hoods

-

Avoiding inhalation, ingestion, or skin/eye contact

-

Proper waste disposal according to local regulations

Structural Analogs and Derivatives

Key Structural Modifications

Several structural modifications of the basic (5-phenylisoxazol-3-yl)methanamine scaffold have been explored:

-

Variation in substituents on the phenyl ring

-

Modifications of the methanamine group

-

Alternative positioning of the phenyl group (3- vs. 5-position)

-

Introduction of additional functional groups

Notable Analogs

Table 4: Selected Structural Analogs and Their Properties

| Supplier Code Example | Typical Package Size | Typical Purity | Storage Recommendation |

|---|---|---|---|

| Various | 100-250 mg | 98% | Sealed in dry conditions, 2-8°C |

| Various | 1 g | 95-98% | Room temperature in continental US; may vary elsewhere |

Spectroscopic Identification

The structural characterization of (5-Phenylisoxazol-3-yl)methanamine hydrochloride and related compounds typically employs various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) spectroscopy

-

Infrared (IR) spectroscopy

-

Mass Spectrometry (MS)

-

X-ray crystallography (for solid-state structure)

For isoxazole derivatives, characteristic spectral features include:

-

¹H NMR signals for isoxazole ring protons typically appearing at δ 6.2-6.8 ppm

-

Distinctive C=N stretching bands in IR spectra

-

Characteristic fragmentation patterns in mass spectrometry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume